

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine molecular weight

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Compound of Interest

Compound Name: 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine

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An In-depth Technical Guide to **1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine**:
Physicochemical Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine**, a key heterocyclic intermediate in modern medicinal chemistry. The document details the compound's fundamental physicochemical properties, with a primary focus on its precise molecular weight and structural characteristics. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr) is presented, emphasizing the rationale behind procedural choices to ensure reproducibility and self-validation. Furthermore, the guide explores the compound's applications as a versatile building block in the synthesis of complex bioactive molecules, particularly kinase inhibitors. Safety, handling, and analytical characterization methodologies are also discussed to provide a holistic resource for researchers in drug discovery and development.

Introduction: The Central Role of Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its frequent appearance in biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from the unique physicochemical properties conferred by its 1,4-diaza-cyclohexane structure. The two nitrogen atoms can serve as hydrogen bond acceptors and donors, enhancing aqueous solubility and bioavailability, while also providing handles for chemical modification to fine-tune interactions with biological targets.[2][3]

1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine (also known as tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate) is a bifunctional intermediate of significant interest. It combines three critical structural motifs:

- A Piperazine Linker: Provides a flexible yet conformationally defined spacer.
- A Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on one nitrogen allows for regioselective reactions, enabling the other nitrogen to be functionalized before a final deprotection step reveals a reactive secondary amine for further coupling.[4][5]
- A Chloropyrazine Moiety: This electron-deficient heteroaromatic ring is a common feature in pharmacologically active molecules, particularly kinase inhibitors, and serves as a reactive handle for cross-coupling reactions.

This guide elucidates the core characteristics and utility of this valuable compound.

Physicochemical Properties and Molecular Characterization

Accurate characterization is the bedrock of chemical synthesis and drug development. The molecular identity and purity of **1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine** are established through a combination of molecular weight determination, spectroscopy, and chromatography.

Core Molecular Data

The fundamental properties of the compound are summarized below. The molecular weight is a critical parameter for all quantitative experiments, including reaction stoichiometry and analytical standard preparation.

Property	Value	Source
IUPAC Name	tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate	-
CAS Number	426829-52-9	[6]
Molecular Formula	C ₁₃ H ₁₉ ClN ₄ O ₂	[6]
Molecular Weight (MW)	298.76856 g/mol (Precise) 298.77 g/mol (Nominal)	[6] [7]
Appearance	White to off-white solid	[6]

Analytical Characterization: A Self-Validating Protocol

Confirmation of the compound's identity and purity is achieved through standard analytical techniques. A researcher synthesizing this compound would expect the following results:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet integrating to 9H at ~1.4-1.5 ppm), piperazine ring protons (two sets of multiplets, each integrating to 4H, typically between 3.0-4.0 ppm), and two distinct singlets or doublets for the aromatic protons on the pyrazine ring.
 - ¹³C NMR: The spectrum will display signals for the Boc carbonyl carbon (~154 ppm), the quaternary carbon and methyl carbons of the Boc group, four distinct carbons for the piperazine and pyrazine rings.
- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a protonated molecular ion peak [M+H]⁺ at m/z ≈ 299.77. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic isotopic pattern will be observed with a secondary peak [M+2+H]⁺ at m/z ≈ 301.77 with approximately one-third the intensity of the primary peak. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity. Under standard reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient), the

compound should elute as a single major peak, allowing for purity determination (typically >95%).^[8]

Synthesis and Purification Workflow

The most common and efficient synthesis of **1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine** involves the coupling of two commercially available or readily synthesized building blocks: 1-Boc-piperazine and 2,6-dichloropyrazine.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.^[1] The key principles are:

- The pyrazine ring is highly electron-deficient due to the two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.
- The chlorine atoms are good leaving groups.
- The secondary amine of 1-Boc-piperazine acts as the nucleophile.^[9]

The reaction is typically performed with a slight excess of the pyrazine starting material or by carefully controlling stoichiometry to favor mono-substitution over di-substitution.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, explaining the rationale for each step.

Objective: To synthesize tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate.

Materials:

- 1-Boc-piperazine (CAS: 57260-71-6)^[10]
- 2,6-Dichloropyrazine
- Potassium Carbonate (K_2CO_3), anhydrous

- Dimethyl Sulfoxide (DMSO), anhydrous
- Ethyl Acetate (EtOAc)
- Brine (saturated aq. NaCl)
- Water (deionized)
- Magnesium Sulfate ($MgSO_4$), anhydrous

Procedure:

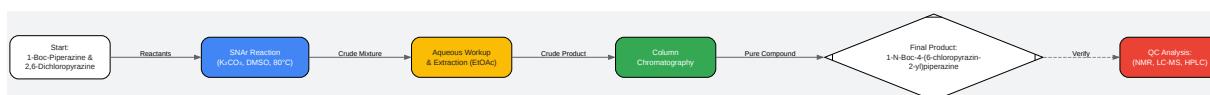
- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine (1.0 eq), 2,6-dichloropyrazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
 - Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K_2CO_3 is a mild inorganic base used to deprotonate the piperazine nitrogen in situ and to neutralize the HCl generated during the reaction.
- Solvent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 1-Boc-piperazine.
 - Causality: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).^[8]
- Reaction Execution: Stir the mixture at 80-90 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.^[8]
 - Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a large volume of water. Extract the aqueous phase three times with ethyl acetate.

- Causality: The water quenches the reaction and dissolves the inorganic salts (like K_2CO_3 and KCl). The product is organic-soluble and partitions into the ethyl acetate layer.
- Washing: Combine the organic extracts and wash them sequentially with water and then brine.
 - Causality: The water wash removes residual DMSO, and the brine wash helps to break up emulsions and remove the bulk of dissolved water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
 - Causality: Removing all water is crucial before solvent evaporation to prevent hydrolysis and obtain a dry crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine** as a solid.

Synthesis Workflow Diagram



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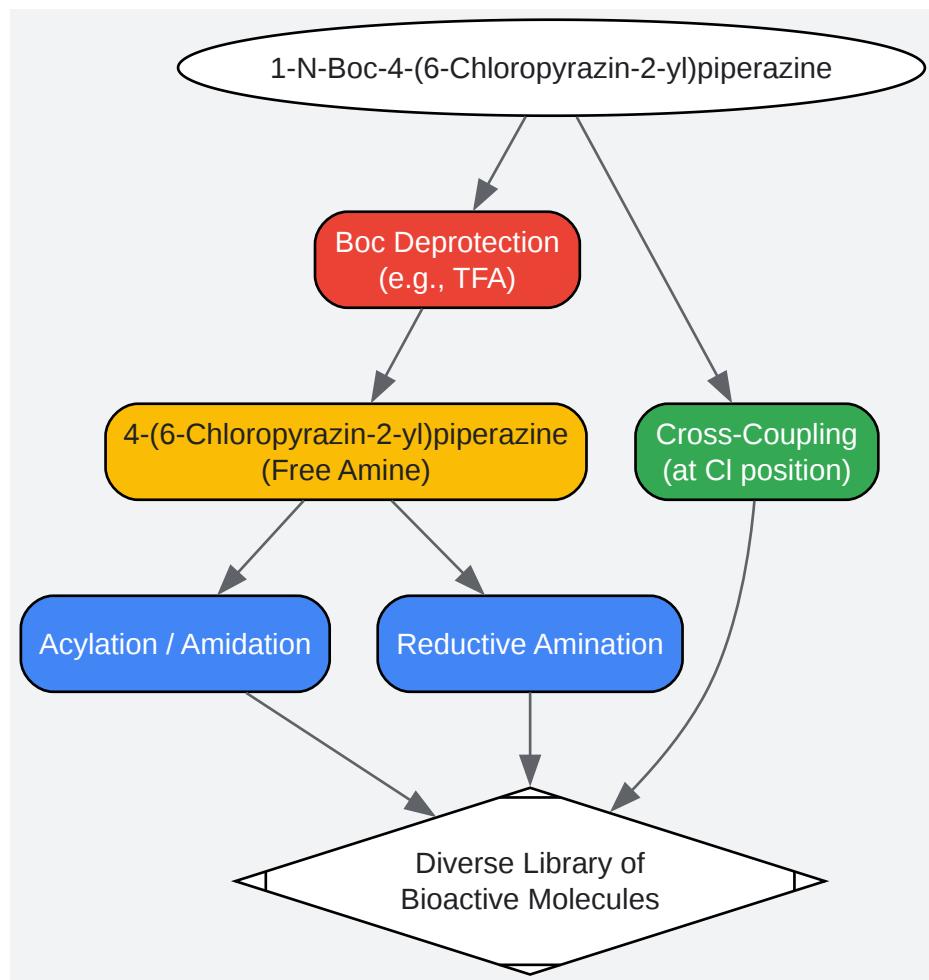
Caption: Workflow for the synthesis and purification of **1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine**.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its pre-installed functionality, which allows for rapid diversification and construction of complex target molecules.[\[4\]](#)

- As a Versatile Building Block: The primary application is in the synthesis of more complex molecules. The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal a free secondary amine. This amine can then be subjected to a variety of reactions:
 - Amide bond formation (acylation)
 - Reductive amination
 - Further N-alkylation or N-arylation[\[1\]](#)
- Synthesis of Kinase Inhibitors: The chloropyrazine moiety is a well-known hinge-binding motif in many kinase inhibitors. The chlorine atom can be displaced in a subsequent cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) to install another fragment, allowing for the exploration of the kinase active site.

Role as a Chemical Intermediate Diagram



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Caption: Strategic utility of the title compound as a divergent intermediate in discovery chemistry.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions based on its constituent parts (piperazine, Boc-piperazine) are prudent.

[11]

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place.[12] For long-term stability, storage under an inert gas (e.g., argon) is recommended to protect from moisture.
- Hazards: Piperazine derivatives can be skin and eye irritants.[11][13] The specific toxicity of this compound has not been fully determined, and it should be handled as a potentially hazardous chemical.[14]

Conclusion

1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine is a well-characterized chemical intermediate whose value in pharmaceutical research is defined by its precise molecular weight of 298.76856 g/mol and its strategic combination of a protected amine and a reactive heteroaryl chloride. This structure allows for controlled, sequential reactions, making it an ideal building block for creating diverse libraries of compounds for drug screening. The robust synthesis and clear analytical profile of this compound ensure its reliability and utility for scientists working at the forefront of medicinal chemistry.

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